![molecular formula C31H53ClN2O5S B560660 [(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride CAS No. 133868-46-9](/img/structure/B560660.png)

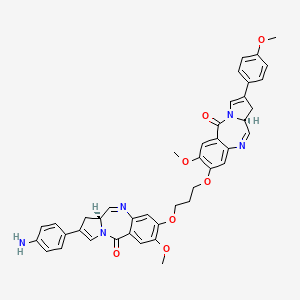

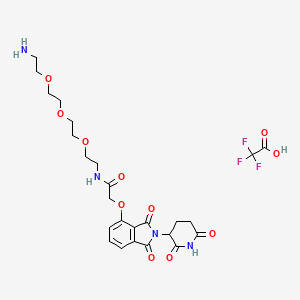

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Valnemulin hydrochloride is a semisynthetic derivative of pleuromutilin, a diterpene antibiotic. It is primarily used in veterinary medicine to treat bacterial infections in animals, particularly swine. Valnemulin hydrochloride is known for its effectiveness against mycoplasma and brachyspira species, making it a valuable tool in managing diseases like swine dysentery and enzootic pneumonia .

Applications De Recherche Scientifique

Valnemulin hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

Valnemulin hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the peptidyl transferase enzyme in the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication . The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .

Analyse Biochimique

Biochemical Properties

Valnemulin hydrochloride inhibits protein synthesis by binding to domain V of 23S RNA . It also exhibits anti-inflammatory activities . In cell line RAW264.7, valnemulin inhibited nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha .

Cellular Effects

Valnemulin hydrochloride has been found to decrease tissue injury and inflammation in a mouse model of lung injury . It also shows an effect in reducing diarrhea due to ileitis and the prevalence of Lawsonia intracellularis in faecal samples at the end of the growing period .

Molecular Mechanism

The molecular mechanism of valnemulin hydrochloride involves inhibiting bacterial protein synthesis by binding to domain V of 23S RNA . This binding interaction disrupts the normal function of the bacteria, leading to its death .

Temporal Effects in Laboratory Settings

A crystalline dihydrate form of valnemulin hydrochloride (VHW) was discovered and characterized, which exhibits better stability compared to the two valnemulin hydrochloride solvates reported previously .

Dosage Effects in Animal Models

In animal models, the effects of valnemulin hydrochloride vary with different dosages. For instance, after oral administration at a dose of 10 mg/kg in pigs, Form I had similar pharmaceutical kinetic behavior but a slightly higher area under the concentration–time curve from time zero to the last measurable concentration compared to valnemulin hydrochloride .

Metabolic Pathways

The main metabolic pathways of valnemulin hydrochloride were found to be hydroxylation in the mutilin part (the ring system) and the side chain, oxidization on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylization in the amido of the side chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Valnemulin hydrochloride is synthesized through a series of chemical reactions starting from pleuromutilinOne common method involves dissolving amorphous valnemulin in a mixture of ethanol and water, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of valnemulin hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as dissolution, crystallization, filtration, and drying under controlled temperatures and pressures .

Analyse Des Réactions Chimiques

Types of Reactions

Valnemulin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.

Hydroxylation: Hydroxylation occurs in the mutilin part and the side chain.

Hydrolysis: The amido bond in the side chain can be hydrolyzed.

Acetylation: Acetylation occurs in the amido group of the side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, hydroxylating agents for hydroxylation, and acids or bases for hydrolysis and acetylation. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of valnemulin, such as 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .

Comparaison Avec Des Composés Similaires

Valnemulin hydrochloride is part of the pleuromutilin class of antibiotics, which also includes tiamulin and retapamulin. Compared to these compounds, valnemulin hydrochloride has a broader spectrum of activity and higher potency against certain bacterial species . Its unique chemical structure, particularly the modifications in the side chain, contributes to its enhanced antibacterial properties .

Similar Compounds

Tiamulin: Another pleuromutilin antibiotic used in veterinary medicine.

Retapamulin: A pleuromutilin antibiotic used topically in human medicine for skin infections.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Valnemulin hydrochloride involves the conversion of Valnemulin to its hydrochloride salt form. This can be achieved through a simple acid-base reaction using hydrochloric acid. The reaction can be carried out in a solvent such as water or methanol.", "Starting Materials": ["Valnemulin"], "Reaction": [ "Dissolve Valnemulin in a suitable solvent such as water or methanol.", "Add hydrochloric acid to the solution and stir for a period of time.", "The Valnemulin hydrochloride salt will precipitate out of the solution.", "Filter the precipitate and wash with a suitable solvent.", "Dry the Valnemulin hydrochloride salt under vacuum to obtain the final product." ] } | |

Numéro CAS |

133868-46-9 |

Formule moléculaire |

C31H53ClN2O5S |

Poids moléculaire |

601.3 g/mol |

Nom IUPAC |

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride |

InChI |

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1 |

Clé InChI |

MFBPRQKHDIVLOJ-JQLVLNEVSA-N |

SMILES isomérique |

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

SMILES canonique |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)